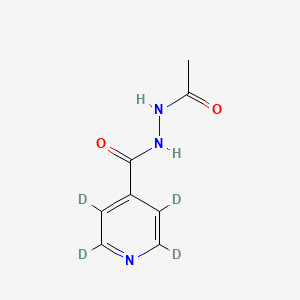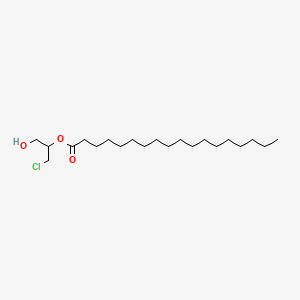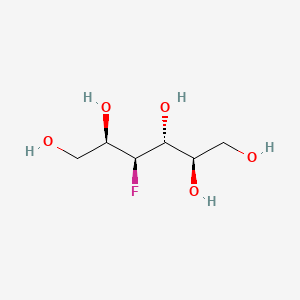
3-Deoxy-3-fluoro-D-glucitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Deoxy-3-fluoro-D-glucitol is a fluorinated carbohydrate derivative known for its significant applications in various fields, including medicine and chemical research. This compound is particularly noted for its role as a substrate for NAD-linked sorbitol dehydrogenase and its potential as an antidiabetic agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-3-fluoro-D-glucitol typically involves the fluorination of glucose derivatives. One common method starts with the known 5-O-TBDPS-D-furanose, which undergoes a DAST reaction to introduce the fluorine atom. Subsequent steps include desilylation and acidic methanolysis .
Industrial Production Methods: Industrial production of this compound can be scaled up using cGMP synthesis workshops, ensuring high purity and quality. The production process involves stringent quality control measures to maintain the efficacy of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Deoxy-3-fluoro-D-glucitol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like NADP-linked aldose reductase.
Reduction: Utilizes NAD-linked sorbitol dehydrogenase.
Substitution: Fluorination reactions often employ DAST (Diethylaminosulfur trifluoride) as a reagent
Major Products: The major products formed from these reactions include 3-deoxy-3-fluoro-D-fructose and this compound .
Aplicaciones Científicas De Investigación
3-Deoxy-3-fluoro-D-glucitol has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe for studying molecular recognition and carbohydrate interactions.
Biology: Investigated for its role in glycan-protein interactions and as a substrate for various enzymes.
Industry: Employed in the production of fluorinated carbohydrates for various biochemical applications.
Mecanismo De Acción
The mechanism of action of 3-Deoxy-3-fluoro-D-glucitol involves its interaction with the glucokinase enzyme, inhibiting its activity and thereby reducing glucose levels in the blood. Additionally, it enhances insulin sensitivity and facilitates glucose utilization within the body .
Comparación Con Compuestos Similares
- 3-Deoxy-3-fluoro-D-glucose
- 3-Deoxy-3-fluoro-D-galactose
- 3-Deoxy-3-fluoro-L-fucose
Comparison: Compared to these similar compounds, 3-Deoxy-3-fluoro-D-glucitol is unique due to its specific inhibition of glucokinase and its significant antidiabetic properties. While other fluorinated carbohydrates are used as chemical probes or in glycosylation reactions, this compound stands out for its therapeutic potential .
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-4-fluorohexane-1,2,3,5,6-pentol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h3-6,8-12H,1-2H2/t3-,4-,5+,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGLBRXQLUKRML-ARQDHWQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)F)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H](CO)O)F)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 3FGL contribute to the toxicity of 3FG in locusts?
A: Research indicates that 3FGL, a metabolite of 3FG, exhibits a dual interaction with the enzyme sorbitol dehydrogenase (L-iditol: NAD+ 5-oxidoreductase) in locusts []. This enzyme plays a crucial role in sorbitol metabolism, a pathway previously undetected in these insects. 3FGL acts both as a competitive inhibitor and a substrate for sorbitol dehydrogenase. As a competitive inhibitor, 3FGL hinders the enzyme's activity with a Ki of 8 × 10⁻² M, effectively blocking the normal metabolic pathway of sorbitol. Simultaneously, 3FGL acts as a substrate with a Km of 0.5 M, potentially leading to the accumulation of unusual metabolites. This dual behavior disrupts the delicate metabolic balance within the locust, contributing to the observed toxicity of the parent compound, 3FG [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B583465.png)
![2-Methyl-2-propanyl [(4-{1-[(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]-1-oxo-2-butanyl}phenyl)sulfanyl]acetate](/img/structure/B583468.png)
![2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride](/img/structure/B583471.png)
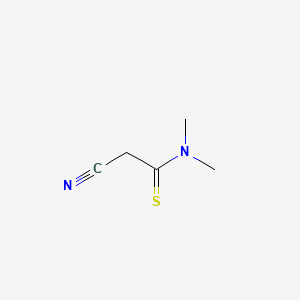

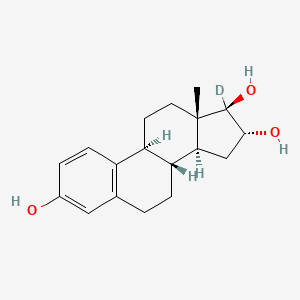
![Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate](/img/structure/B583481.png)


![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)

